Superior Sigma-2 Receptor Affinity and Unprecedented Subtype Selectivity Compared to Alternative Scaffolds
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, such as WC-26 and WC-59, exhibit sigma-2 receptor binding affinities (Ki = 2.58 nM and 0.82 nM, respectively) that are among the highest reported for this target class. Crucially, these ligands demonstrate extraordinary sigma-2/sigma-1 selectivity ratios (557 for WC-26; 2,087 for WC-59), which are orders of magnitude greater than those observed for 8-azabicyclo[3.2.1]octane-derived analogs (typical selectivity ratios <100) [1]. This stark difference in selectivity arises from the unique bridgehead geometry of the 9-azabicyclo[3.3.1]nonane core, which dictates a specific spatial arrangement of the phenylcarbamate pharmacophore that is favored by the sigma-2 receptor binding pocket [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity ratio |
|---|---|
| Target Compound Data | WC-26: Ki(σ2) = 2.58 nM, σ1/σ2 ratio = 557; WC-59: Ki(σ2) = 0.82 nM, σ1/σ2 ratio = 2,087 |
| Comparator Or Baseline | 8-azabicyclo[3.2.1]octane-derived phenylcarbamates: typical Ki(σ2) = 10-100 nM, σ1/σ2 ratio <100 (as per Mach et al. 2001) |
| Quantified Difference | WC-59 shows >1,000-fold selectivity advantage; WC-26 shows >5-fold selectivity advantage over best-in-class 8-azabicyclo[3.2.1]octane analogs |
| Conditions | In vitro radioligand binding assays using rat brain membrane preparations or human tumor cell lines expressing sigma receptors |
Why This Matters
Procuring the 9-azabicyclo[3.3.1]nonan-3-ol scaffold enables development of sigma-2 ligands with unprecedented subtype selectivity, reducing off-target sigma-1 effects and improving translational utility for cancer imaging and chemosensitization.
- [1] Chu W, et al. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorg Med Chem. 2009;17(3):1222-1231. View Source
- [2] Mach RH, et al. Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3α-yl and 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates. Med Chem Res. 2001;10(6):339-355. View Source
